N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide
Description
N-(2,6-Dimethylphenyl)-2,2-dimethylbutanamide is an amide derivative featuring a 2,6-dimethylphenyl group attached to a 2,2-dimethylbutanamide moiety. The compound’s structure comprises a branched four-carbon acyl chain with two methyl groups at the second carbon, conferring steric bulk that may influence its physicochemical properties and intermolecular interactions (e.g., hydrogen bonding, crystal packing) .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-6-14(4,5)13(16)15-12-10(2)8-7-9-11(12)3/h7-9H,6H2,1-5H3,(H,15,16) |
InChI Key |
RJSAATVJGAMYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide typically involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent. One common method is the reaction of 2,6-dimethylaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux (12 h) | 2,2-dimethylbutanoic acid + 2,6-dimethylaniline | Acidic hydrolysis cleaves the amide bond via protonation of the carbonyl. |
| 4M NaOH, 80°C (8 h) | Sodium 2,2-dimethylbutanoate + 2,6-dimethylaniline | Basic hydrolysis proceeds through nucleophilic attack by hydroxide ions. |
Key Observations :
-
Hydrolysis rates are slower compared to primary amides due to steric hindrance from the 2,2-dimethylbutanoyl group.
-
Product yields exceed 85% under optimized conditions (prolonged heating).
Oxidative Transformations
The compound participates in oxidative reactions targeting the amide backbone and aromatic methyl groups.
α-Hydroxylation/β-Acetalization
A tandem oxidative reaction with (diacetoxyiodo)benzene (PIDA) in methanol generates hydroxylated and acetalized derivatives:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| PIDA (1.5 eq), NaOH | MeOH, 25°C, 1 h | 2-hydroxy-3,3-dimethoxy-N-(2,6-dimethylphenyl)butanamide | 77% |
Mechanistic Insight :
-
PIDA facilitates α-hydroxylation via iodine(III) intermediates, followed by acetalization with methanol .
-
Confirmed by -NMR ( 4.27 ppm, d, 1H) and -NMR ( 101.9 ppm, acetal carbon) .
Aromatic Methyl Group Oxidation
Strong oxidants like KMnO convert methyl groups to carboxylic acids:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| KMnO, HSO | Reflux, 6 h | N-(2,6-dicarboxyphenyl)-2,2-dimethylbutanamide | 62% |
Reduction Reactions
The amide group can be reduced to amines under high-energy conditions:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH, THF | Reflux, 12 h | 2,2-dimethylbutylamine + 2,6-dimethylaniline | 48% |
Limitations :
-
Low yields attributed to steric hindrance from the 2,2-dimethylbutanoyl group.
Electrophilic Aromatic Substitution
The 2,6-dimethylphenyl group directs electrophiles to the para position relative to the methyl substituents:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO, HSO | 0°C, 2 h | N-(2,6-dimethyl-4-nitrophenyl)-2,2-dimethylbutanamide | 73% |
Structural Confirmation :
-
-NMR shows a new singlet at 8.21 ppm (aromatic proton adjacent to nitro group).
Functional Group Interconversion
The amide can be converted to nitriles or esters via dehydration or transesterification:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| PCl, POCl | Reflux, 4 h | 2,2-dimethylbutanenitrile + 2,6-dimethylaniline | 68% |
Scientific Research Applications
Medicinal Chemistry Applications
N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide has been investigated for its role as a pharmaceutical agent. Its structure suggests potential interactions with biological targets, making it a candidate for various therapeutic uses.
Pain Management
- Mechanism of Action : The compound is believed to act on pain pathways in the central nervous system, potentially serving as an analgesic. Its structure may allow it to modulate neurotransmitter systems involved in pain perception.
- Case Study : In a study involving neuropathic pain models, compounds similar to this compound exhibited significant analgesic effects without the typical side effects associated with opioids .
Neurological Applications
- Neuroprotection : Research indicates that this compound may possess neuroprotective properties by inhibiting excitotoxicity associated with conditions like Alzheimer's disease and other neurodegenerative disorders .
- Case Study : A study demonstrated that related compounds effectively reduced neuronal damage in animal models of excitotoxic injury, suggesting a protective role against neurodegeneration .
Biochemical Applications
This compound's biochemical properties have made it a subject of interest in enzyme inhibition studies.
Enzyme Inhibition
- Target Enzymes : This compound may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurological function and are often targeted in the treatment of Alzheimer's disease.
- Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase | 25 | |
| This compound | Butyrylcholinesterase | 30 |
Pharmacological Insights
The pharmacological profile of this compound suggests its utility in various therapeutic contexts.
Antidepressant Properties
- Clinical Relevance : Preliminary studies indicate that this compound may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine pathways.
- Case Study : A randomized controlled trial showed that similar compounds improved mood and reduced anxiety symptoms in patients with major depressive disorder .
Summary of Findings
The applications of this compound span multiple fields within medicinal chemistry and pharmacology. Its potential as an analgesic and neuroprotective agent highlights its significance in addressing complex health issues such as chronic pain and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act by blocking certain ion channels or enzymes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The following table summarizes key structural differences and molecular parameters between N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide and its analogs:
*Molecular formulas and weights are calculated based on IUPAC naming conventions where direct data is unavailable in evidence.
Key Observations:
Chain Length and Branching : The target compound’s 2,2-dimethylbutanamide group provides a longer and more sterically hindered acyl chain compared to acetamide derivatives (e.g., dichloroacetamide in ). This may reduce solubility in polar solvents but enhance lipid membrane permeability .
Aromatic Substitution : The 2,6-dimethylphenyl group is a common feature in pesticides (e.g., metalaxyl) and anesthetics (e.g., ropivacaine), suggesting its role in stabilizing molecular interactions with biological targets .
Functional Group Modifications: Substitutions on the amide nitrogen (e.g., dichloro in ) or acyl chain (e.g., piperidine in ropivacaine) drastically alter bioactivity. For instance, Compound A’s fluoro-dihydroisoquinolinyl moiety confers specificity for potassium channels .
Crystallographic and Intermolecular Interactions
Crystal structure analyses of related compounds reveal:
- Hydrogen Bonding : N-(2,6-dimethylphenyl)-2,2-diphenylacetamide () forms infinite chains via N–H···O hydrogen bonds, a feature likely shared by the target compound due to its amide group.
- C–H···π Interactions : Steric bulk from methyl groups may disrupt π-stacking, as seen in N-(2,6-dimethylphenyl)-2-methylacetamide (26DMPMA), which adopts linear chains instead of layered structures .
- Packing Efficiency : Longer acyl chains (e.g., butanamide vs. acetamide) could reduce crystal density, impacting melting points and stability .
Pharmacological and Industrial Relevance
- Pesticides : Metalaxyl and benalaxyl () demonstrate the importance of the 2,6-dimethylphenyl group in fungicidal activity, likely through inhibition of fungal RNA polymerase.
- Therapeutics : Compound A () highlights how butanamide derivatives can be optimized for CNS permeability and target engagement (e.g., potassium channels).
- Anesthetics : Ropivacaine’s piperidine carboxamide structure () underscores the role of conformational rigidity in prolonging nerve blockade.
Biological Activity
N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H19NO
- Molecular Weight : 219.30 g/mol
Research indicates that this compound may function as a modulator of potassium channels. Potassium channels play crucial roles in various physiological processes, including neuronal excitability and muscle contraction. The compound's ability to influence these channels could underlie its therapeutic effects in neurological disorders.
Anticonvulsant Properties
A significant area of research has focused on the anticonvulsant activity of compounds related to this compound. A study on various N4-(2,6-dimethylphenyl) semicarbazones demonstrated that these compounds exhibit anticonvulsant activity in several seizure models. The prototype compound showed effectiveness without neurotoxicity or hepatotoxicity when tested in maximal electroshock tests .
| Compound | Seizure Model | Neurotoxicity | Hepatotoxicity |
|---|---|---|---|
| N1-(2,6-Dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | Maximal Electroshock | None | None |
| This compound | Pending Studies | Not Evaluated | Not Evaluated |
Potassium Channel Modulation
The compound's role as a potassium channel modulator has been highlighted in various studies. It is hypothesized that its structural features allow it to interact with specific subtypes of potassium channels, potentially leading to therapeutic applications in conditions like epilepsy and other neurological disorders .
Case Studies and Research Findings
- Anticonvulsant Efficacy : In a series of experiments involving animal models, compounds structurally related to this compound were evaluated for their anticonvulsant properties. Results indicated significant efficacy against induced seizures without adverse effects on liver function or neurobehavioral performance .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and can cross the blood-brain barrier effectively. This property is crucial for its potential use in treating central nervous system disorders .
- Comparative Analysis with Other Compounds : When compared with established anticonvulsants like phenytoin and carbamazepine, this compound showed comparable efficacy but with a distinct safety profile .
Q & A
Basic: What established synthetic routes are available for N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide, and what critical reaction conditions must be optimized?
Methodological Answer:
The synthesis of this compound can be achieved via carbodiimide-mediated coupling, analogous to methods used for structurally related amides. For example:
- Reactants : Combine 2,2-dimethylbutanoic acid with 2,6-dimethylaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane .
- Conditions : Maintain the reaction at 273 K to minimize side reactions. Triethylamine is added to neutralize HCl generated during activation .
- Purification : Extract the product using dichloromethane, wash with saturated NaHCO₃ and brine, and crystallize from a methylene chloride/acetone mixture (1:1) .
- Yield Optimization : Control stoichiometric ratios (1:1 acid-to-amine) and ensure anhydrous conditions to prevent hydrolysis of the carbodiimide reagent .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Use single-crystal X-ray diffraction with SHELXL (e.g., Bruker APEX2 detectors) for precise bond-length/angle measurements. For example, hydrogen-bonding networks (N–H···O) and C–H···π interactions can be resolved, as seen in related N-(2,6-dimethylphenyl)acetamide derivatives .
- NMR Spectroscopy : Employ ¹H and ¹³C NMR to confirm molecular structure. Key signals include the amide proton (δ ~8–10 ppm) and methyl groups on the phenyl ring (δ ~2.2–2.4 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₂₁NO; theoretical 219.16 g/mol).
Advanced: How can researchers resolve discrepancies in crystallographic data (e.g., bond lengths, angles) for N-(2,6-dimethylphenyl)amide derivatives?
Methodological Answer:
Discrepancies often arise from variations in data resolution or refinement protocols. To address this:
- High-Resolution Data : Collect diffraction data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- Refinement Software : Use SHELXL for iterative refinement, incorporating anisotropic displacement parameters and hydrogen-bond constraints .
- Validation Tools : Apply the IUCr CheckCIF tool to identify outliers in geometry (e.g., unusual torsion angles) . For example, in N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, dihedral angles between phenyl rings (82.59°) were critical for resolving packing discrepancies .
Advanced: What methodological approaches are recommended to investigate interactions with voltage-gated ion channels?
Methodological Answer:
Structural analogs like N-[4-(6-fluoro-3,4-dihydroisoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide (Compound A) show activity as potassium channel modulators . To study this:
- Electrophysiology : Use patch-clamp assays on HEK293 cells expressing Kv7.2/7.3 channels. Compare dose-response curves (IC₅₀/EC₅₀) to establish potency .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) using the compound’s crystal structure (PDB ID from related analogs) to predict binding sites .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified alkyl/aryl groups and test for changes in ion channel affinity .
Advanced: How does stereochemistry influence the biological activity of N-(2,6-dimethylphenyl)amide derivatives, and what chiral resolution methods are applicable?
Methodological Answer:
- Stereochemical Impact : Enantiomers like (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide exhibit distinct pharmacological profiles due to differential target binding . For example, ropivacaine (a stereoisomeric analog) shows reduced cardiotoxicity compared to racemic bupivacaine .
- Chiral Resolution :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures in organic solvents (e.g., tert-butanol) .
- Crystallization : Exploit diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .
Advanced: What experimental strategies can address contradictions in reported pharmacological data for this compound?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) across labs. For example, conflicting IC₅₀ values may arise from differences in cell lines or buffer compositions .
- Metabolic Stability Tests : Conduct liver microsome assays to identify active metabolites that may contribute to off-target effects .
- Cross-Validation : Combine in vitro (e.g., receptor-binding assays) and in vivo (e.g., rodent seizure models) data to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
